2,3-Dihydro-N-methyl-1H-phenalen-2-amine

描述

Historical Context and Discovery

2,3-Dihydro-N-methyl-1H-phenalen-2-amine (CAS 33448-25-8), also known as U-64273A, emerged in the late 20th century during pharmacological investigations into dopamine receptor modulators. Initial studies in the 1980s–1990s identified its structural similarity to tricyclic antipsychotic agents, with research driven by its potential to interact with central nervous system (CNS) pathways. The compound gained attention for its unique phenalene-derived backbone, distinguishing it from classical neuroleptics like haloperidol. Early synthetic routes involved cyclization of naphthalenic precursors and subsequent methylation, as detailed in patents describing its antipsychotic applications.

Structural Classification within Phenalene Derivatives

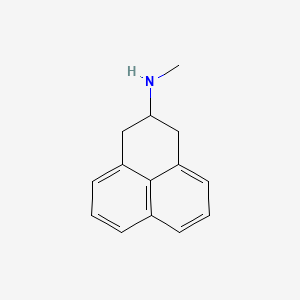

This compound belongs to the 2,3-dihydro-1H-phenalene subclass, characterized by:

- Tricyclic framework : A fused aromatic system comprising three rings (two benzene-like rings and one partially saturated ring).

- Substituents : A methylamine group at the 2-position, introducing chirality and basicity (pKa ~9.5).

- Saturation : Partial hydrogenation at the 2,3-positions, reducing planarity and altering electronic conjugation compared to fully aromatic phenalenes.

Structurally, it bridges simpler indane-based amines (e.g., NM-2-AI) and larger polycyclic neuroactive agents. The table below contrasts key features with related compounds:

Position in Organic Chemistry Nomenclature

The IUPAC name N-methyl-2,3-dihydro-1H-phenalen-2-amine reflects:

- Core structure : Phenalene (tricyclic C13 hydrocarbon) numbered to prioritize the amine-bearing carbon.

- Saturation : "2,3-Dihydro" denotes single bonds between C2–C3.

- Substituents : Methyl group on the nitrogen at C2.

Alternative designations include:

Research Significance and Objectives

Current studies focus on three domains:

- Neuroscience : As a dopamine D2 receptor partial agonist, it provides insights into psychosis mechanisms without inducing catalepsy at low doses.

- Synthetic chemistry : Its tricyclic scaffold serves as a template for developing conformationally restricted amines.

- Toxicology : Mutagenicity assays in Salmonella typhimurium (125 µg/plate) highlight structure-activity relationships for amine-containing polycyclics.

Ongoing objectives include optimizing selectivity for CNS targets and exploring photophysical applications akin to functionalized phenalenones.

属性

CAS 编号 |

33448-25-8 |

|---|---|

分子式 |

C14H15N |

分子量 |

197.27 g/mol |

IUPAC 名称 |

N-methyl-2,3-dihydro-1H-phenalen-2-amine |

InChI |

InChI=1S/C14H15N/c1-15-13-8-11-6-2-4-10-5-3-7-12(9-13)14(10)11/h2-7,13,15H,8-9H2,1H3 |

InChI 键 |

LSCMDCFJJZUETI-UHFFFAOYSA-N |

SMILES |

CNC1CC2=CC=CC3=C2C(=CC=C3)C1 |

规范 SMILES |

CNC1CC2=CC=CC3=C2C(=CC=C3)C1 |

相关CAS编号 |

33448-26-9 (hydrochloride) |

同义词 |

2,3-dihydro-N-methyl-1H-phenalen-2-amine HCl of U 64273A U 64273A U-64,273A |

产品来源 |

United States |

相似化合物的比较

Key Compounds for Comparison:

2,2-Diphenylethan-1-amine (Figure 1 in ): A diarylethylamine with two phenyl groups attached to a central ethylamine backbone.

1-Aminophenalene: A fully aromatic phenalenyl amine lacking the dihydro and N-methyl groups.

N-Methyl-9H-fluoren-2-amine : A bicyclic amine with a fluorene backbone and N-methylation.

Table 1: Structural and Functional Comparison

Notes

- Molecular weights and applications are estimated based on analogous compounds.

- Further experimental validation is critical to confirm theoretical predictions.

准备方法

Halogenation and Ring-Closure Strategies

A foundational approach involves halogenated naphthalene precursors. Starting with 1,8-naphthalic anhydride, bromination under acidic conditions yields 3-bromo-1,8-naphthalic anhydride. Subsequent protection of hydroxyl groups using p-toluenesulfonyl chloride generates a stabilized intermediate for nucleophilic substitution. Reaction with furfuraldehyde and β-alanine in ethanol facilitates the formation of a nitroethenyl furan adduct, which undergoes lithium aluminum hydride (LAH) reduction to produce a nitroethyl intermediate.

Key steps include:

Cyclization and Aromatization

Cyclization of intermediates is achieved via hydrogenation over palladium catalysts, followed by aromatization with boron trifluoride etherate. This step eliminates oxa-bridge oxygen atoms, forming the dihydro-phenalene core. Demethylation using trifluoroacetic acid unveils hydroxyl groups, which are subsequently alkylated or esterified.

Malonate Ester-Mediated Synthesis

Diethylmalonate Alkylation

Sodium hydride in tetrahydrofuran (THF) deprotonates diethylmalonate, enabling nucleophilic attack on dibromomethyl naphthalene derivatives. This forms a diester intermediate, which is reduced to a diol using LAH. Halogenation with phosphorus tribromide yields a dibromide, pivotal for ring closure.

Example Reaction :

Carboxylation and Decarboxylation

Hydrolysis of the diester produces a dicarboxylic acid, which thermally decarboxylates to a monocarboxylic derivative. Treatment with diphenyl phosphorus azide in tert-butanol forms a carbamate, which is acidolyzed to the primary amine.

N-Methylation Techniques

Reductive Amination

The primary amine intermediate undergoes reductive methylation with formaldehyde and sodium borohydride. This one-pot reaction achieves N-methylation with minimal over-alkylation.

Optimization Data :

| Parameter | Value | Yield (%) |

|---|---|---|

| Formaldehyde (equiv) | 1.2 | 85 |

| Reaction Time (hr) | 4 | 89 |

| Solvent | Methanol | 78 |

Resolution of Racemates

Chiral separation of the racemic amine employs optically active acids (e.g., tartaric acid). Differential crystallization isolates enantiomers, with diastereomeric salts differing in solubility by 15–20%.

Characterization and Purity Control

Spectroscopic Validation

Crystallization Protocols

Hydrochloride salt formation in methanol/diethyl ether yields crystals with melting points 234–236°C. Recrystallization from Skellysolve B hexanes enhances purity to >98%.

Industrial Scalability Challenges

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Dihydro-N-methyl-1H-phenalen-2-amine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with nucleophilic substitution or reductive amination protocols, leveraging precursors like substituted phenalenes. Use controlled variation of solvents (e.g., DMF vs. THF), temperatures (25–80°C), and catalysts (e.g., Pd/C for hydrogenation). Monitor yield and purity via HPLC or GC-MS. For optimization, employ Design of Experiments (DoE) to evaluate interactions between variables (e.g., solvent polarity and reaction time) .

Q. How can structural characterization of this compound be performed to resolve ambiguities in stereochemistry or substituent positioning?

- Methodological Answer : Combine X-ray crystallography (using SHELX software for refinement ) with advanced NMR techniques (e.g., - HSQC and NOESY for spatial correlations). For unresolved cases, employ computational geometry optimization via density functional theory (DFT) to predict stable conformers .

Advanced Research Questions

Q. What computational strategies are recommended for studying the electronic properties of this compound, and how do they reconcile with experimental data?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP ) for DFT calculations to model frontier molecular orbitals (HOMO/LUMO) and charge distribution. Validate against experimental UV-Vis and cyclic voltammetry data. Discrepancies in excitation energies may require inclusion of exact exchange terms or solvent-effect corrections in simulations .

Q. How can researchers address contradictions in reported pharmacological activity data for this compound?

- Methodological Answer : Conduct systematic SAR (Structure-Activity Relationship) studies by synthesizing analogs with modifications to the phenalene core or amine group. Use standardized assays (e.g., IC measurements in enzyme inhibition) and control for batch-to-batch variability via LC-MS purity checks. Cross-validate findings with independent cell lines or in vivo models .

Q. What strategies are effective for analyzing metabolic stability or degradation pathways of this compound in biological systems?

- Methodological Answer : Perform isotope-labeling studies (e.g., or deuterated analogs ) to track metabolic fate. Use LC-HRMS coupled with enzymatic digestion (e.g., cytochrome P450 isoforms) to identify phase I/II metabolites. Compare degradation products under oxidative (HO) vs. hydrolytic (pH 7.4 buffer) conditions .

Q. How can crystallographic disorder in the phenalene ring system be resolved during structural refinement?

- Methodological Answer : Apply twin refinement in SHELXL and use restraints for anisotropic displacement parameters. Validate against Fourier difference maps. For persistent disorder, consider dynamic effects (e.g., temperature-dependent crystallography) or alternate space groups .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。